benzoides 1-hidróxi-4-não substituídos
1-Hydroxy-4-unsubstituted benzenoids are a class of organic compounds characterized by the presence of a hydroxyl group (-OH) attached to the 1-position and the absence of any substituents at the 4-position on the benzene ring. These molecules exhibit diverse chemical properties depending on their functional groups, making them useful in various applications such as pharmaceuticals, dyes, and materials science.
The presence of a hydroxyl group confers these compounds with basic and polar characteristics, facilitating interactions with other molecules through hydrogen bonding and dipole-dipole attractions. The unsubstituted nature at the 4-position allows for facile modification by chemists to introduce various functional groups, enhancing their utility in synthetic chemistry.
In pharmaceutical research, 1-hydroxy-4-unsubstituted benzenoids are often studied for their potential as analgesics or anti-inflammatory agents due to their aromatic structure and hydroxyl functionality. Their molecular design enables the exploration of different pharmacological activities by altering the substituents at other positions on the benzene ring.
These compounds also find applications in dye synthesis, where the hydroxyl group can contribute to coloration through π-π stacking interactions. Moreover, their structural simplicity and reactivity make them valuable tools for developing new materials with specific properties tailored for electronics or catalysis.

Estrutura | Nome químico | CAS | MF |
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2-(1R)-2-amino-1-hydroxyethylphenol | 118864-73-6 | C8H11NO2 |
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(2-hydroxyphenyl)methanesulfonamide | 1897638-23-1 | C7H9NO3S |
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3-(2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | 1504293-00-8 | C12H14O3 |
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3-2-(1-aminocyclopropyl)ethylphenol | 1539121-48-6 | C11H15NO |
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Phenol, 3-(8-nonen-1-yl)- | 1415155-47-3 | C15H22O |
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2-(2,2-Dichloro-1-hydroxyethyl)phenol | 2755723-02-3 | C8H8Cl2O2 |
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3-(3-Hydroxyphenyl)-2-propynoic acid | 10401-10-2 | C9H6O3 |
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2-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid | 1059131-99-5 | C10H10O3 |
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2-(3-hydroxybutyl)phenol | 6952-32-5 | C10H14O2 |
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3-(3S)-3-aminobutylphenol | 1315053-49-6 | C10H15NO |
Literatura Relacionada
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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